N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O3S/c24-17-10-8-15(9-11-17)21-22(19-6-1-2-7-20(19)26-21)31-13-12-25-23(28)16-4-3-5-18(14-16)27(29)30/h1-11,14,26H,12-13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXVOCGMSDJUGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Thioether Linkage: The indole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating the nucleophilic substitution reaction.
Attachment of the Nitrobenzamide Group: The final step involves the coupling of the thioether-indole intermediate with 3-nitrobenzoyl chloride in the presence of a base like triethylamine (TEA) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or catalytic hydrogenation.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: SnCl2, catalytic hydrogenation
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural ligands, allowing the compound to bind to target proteins and modulate their activity. The nitro group may also play a role in redox reactions within biological systems, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Substituent Analysis and Electronic Effects
The target compound’s 4-bromophenyl indole and 3-nitrobenzamide groups distinguish it from structurally related analogues. Below is a comparative analysis of key analogues:
Key Observations :
Biological Activity
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several significant structural components:
- Indole Core : Known for diverse biological roles, particularly in pharmacology.
- Thioether Linkage : Enhances lipophilicity, potentially improving interaction with biological targets.
- Nitrobenzamide Moiety : Implicated in various biological activities, including anti-inflammatory and anticancer effects.
The molecular formula is , with a molecular weight of approximately 396.27 g/mol.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Mechanism of Action : The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS), inducing apoptosis in cancer cells.
- In Vitro Studies : In cell line assays, this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Effects
The compound has also shown promise in modulating inflammatory responses:
- Inhibition of Pro-inflammatory Cytokines : It has been observed to inhibit the production of key inflammatory mediators such as TNF-α and IL-6 in activated macrophages .
- Potential Applications : This activity suggests its utility in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer effects of various nitrobenzamide derivatives. Among these, this compound exhibited superior activity against MCF-7 (breast cancer) cells, with an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Mechanistic Insights
Research conducted by Zhang et al. (2022) investigated the mechanistic pathways through which this compound induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to demonstrate that treatment with the compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
